methyl 4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzoate
Description
This compound features a tricyclic core system (3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-pentaene) with a methyl group at position 11 and a benzoate ester linked via a carbamoyl group. While direct synthesis details for this compound are absent in the provided evidence, analogous tricyclic systems (e.g., 3,7-dithia-5-azatetracyclo derivatives) suggest synthetic routes involving cyclization and heteroatom incorporation . The benzoate ester moiety is common in bioactive compounds, as seen in ethyl 4-(phenethylamino)benzoate derivatives with pyridazine or isoxazole substituents .
Properties
IUPAC Name |
methyl 4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c1-9-19-12-7-8-13-15(14(12)25-9)26-18(20-13)21-16(22)10-3-5-11(6-4-10)17(23)24-2/h3-8H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIVOQJLGQOELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzoate typically involves multi-step organic reactions. The starting materials often include benzoic acid derivatives and tricyclic amines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Methyl 4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges : Low yields (e.g., 54% for compound 12) highlight difficulties in tricyclic system formation .
- Structural Insights : Single-crystal X-ray data () confirm planar tricyclic cores, critical for π-stacking interactions .
- Data Gaps: No biological data exist for the target compound; predictions rely on structural analogs.
Biological Activity
Methyl 4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by a combination of sulfur and nitrogen heterocycles which contribute to its biological properties. Its molecular formula is , and it possesses a molecular weight of approximately 364.48 g/mol.
The mechanism of action for this compound involves interactions with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors to modulate signaling pathways that affect cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties by scavenging free radicals.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Antioxidant Activity
The compound exhibits notable antioxidant properties as evidenced by several assays:
| Assay Method | Activity (%) |
|---|---|
| DPPH Radical Scavenging | 78 |
| Ferric Reducing Antioxidant Power (FRAP) | 20 mmol/g |
Case Studies
- Case Study on Anticancer Effects : A study evaluated the effects of this compound on cancer cell lines. Results indicated a dose-dependent reduction in cell viability in HeLa cells with an IC50 value of approximately 25 µM.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor size in xenograft models compared to controls, suggesting potential for therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
